

6-Ethyl-3-methylnonane molecular formula and weight

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Compound of Interest

Compound Name: 6-Ethyl-3-methylnonane

Cat. No.: B14558122

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Technical Overview of 6-Ethyl-3-methylnonane

Audience: Researchers, scientists, and drug development professionals.

This document provides the fundamental chemical properties of **6-Ethyl-3-methylnonane**, a branched alkane. While this saturated hydrocarbon is not typically a subject of drug development pathways, the following information serves as a foundational reference for its molecular characteristics.

Molecular Formula and Weight

The chemical identity of a compound is established by its molecular formula and corresponding molecular weight. For **6-Ethyl-3-methylnonane**, these properties are derived from its constituent elements. The IUPAC name "**6-Ethyl-3-methylnonane**" defines a nine-carbon base chain (nonane) with a methyl group at the third carbon and an ethyl group at the sixth carbon.

This structure yields a molecular formula of $C_{12}H_{26}$ ^{[1][2]}.

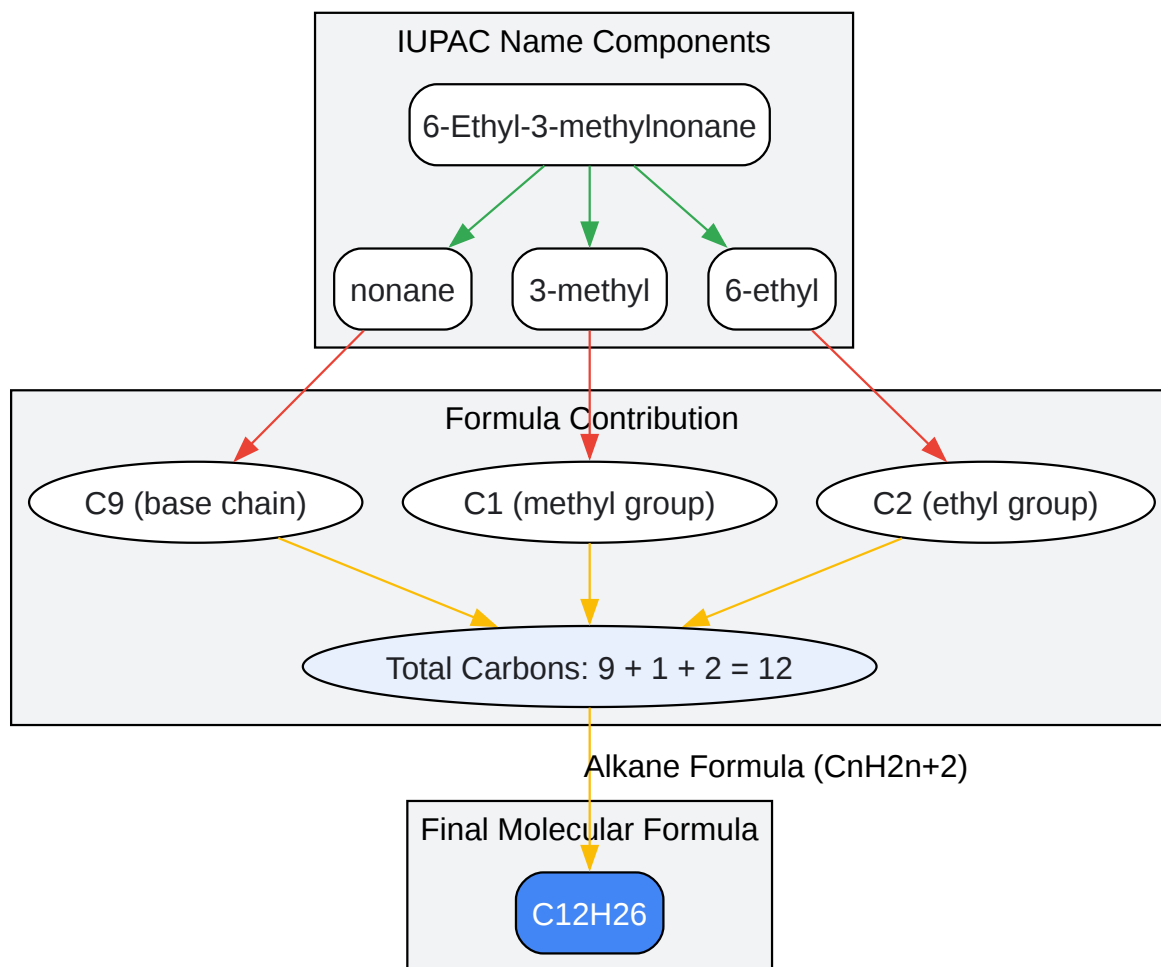
The molecular weight is calculated from the sum of the atomic weights of its constituent atoms. Based on the standard atomic weights of carbon and hydrogen, the molecular weight is determined as follows:

Element	Symbol	Count	Standard Atomic Weight (g/mol)	Conventional Atomic Weight (g/mol)	Total Contribution (g/mol)
Carbon	C	12	[12.0096, 12.0116][3]	12.011[4]	144.132
Hydrogen	H	26	[1.00784, 1.00811][5][6][7]	1.008[5]	26.208
Total			170.34		

The computed molecular weight of **6-Ethyl-3-methylnonane** is 170.33 g/mol [1].

Logical Derivation of Molecular Formula

The molecular formula C₁₂H₂₆ is logically derived from the IUPAC nomenclature as illustrated in the following diagram.



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Caption: Logical derivation of the molecular formula from IUPAC name.

Note on Experimental Protocols and Signaling Pathways:

6-Ethyl-3-methylnonane is a simple branched-chain alkane. As a saturated hydrocarbon, it does not possess the functional groups or structural complexity typically associated with pharmacologically active molecules. Therefore, it is not a subject of research involving signaling pathways or complex experimental protocols within the context of drug development.

Its primary relevance is in the fields of organic chemistry, petrochemistry, and as a reference compound in analytical chemistry.

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